2-Bromobenzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-5-2-1-4(7(10)12)3-6(5)13-8/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACBSSTVPCVRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Benzo[d]thiazole-6-carboxamide
Electrophilic bromination of the pre-formed benzo[d]thiazole-6-carboxamide represents a straightforward approach. The thiazole ring’s electron-rich nature directs bromination to the 2-position, adjacent to the sulfur atom.
Protocol :
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Reagents : N-bromosuccinimide (1.1 eq), titanium dioxide (0.08 eq), chloroform solvent.
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Conditions : Reflux at 50°C for 15 hours under inert atmosphere.
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Workup : Post-reaction, the mixture is cooled, filtered, and washed with saturated sodium bicarbonate. Anhydrous sodium sulfate removes residual moisture before solvent evaporation.
Outcomes :
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Yield : 74–77% for dibrominated analogs, suggesting mono-bromination may require stoichiometric adjustments.
Challenges :
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Over-bromination at the 6-position necessitates careful NBS titration.
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Competing side reactions (e.g., oxidation of the thiazole ring) are mitigated by avoiding strong acids or oxidizers.
Thiazole Ring Construction from Brominated Precursors
Cyclization of 2-Amino-5-bromobenzenethiol
This method introduces bromine at the 6-position during thiazole ring formation, followed by 2-bromination.
Step 1: Synthesis of 6-Bromobenzo[d]thiazol-2(3H)-one
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Reagents : 2-Amino-5-bromobenzenethiol, oxalyl chloride, toluene.
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Conditions : Stirring at room temperature for 4 hours.
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Mechanism : Oxalyl chloride facilitates cyclization by activating the thiol and amine groups, forming the thiazolone ring.
Step 2: Bromination at Position 2
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Conditions : Reflux at 50°C for 12 hours.
Carboxamide Functionalization Techniques
Acyl Chloride Intermediate Route
The carboxylic acid at position 6 is converted to carboxamide via a two-step process:
Step 1: Acid Chloride Formation
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Reagents : Thionyl chloride (excess), reflux in dichloromethane.
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Conditions : 60°C for 3 hours.
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Outcome : Quantitative conversion to 6-chlorocarbonylbenzo[d]thiazole.
Step 2: Amidation
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Reagents : Ammonium hydroxide (2 eq), tetrahydrofuran (THF).
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Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.
Comparative Analysis of Synthetic Routes
Catalytic and Solvent Optimization
Role of Titanium Dioxide in Bromination
Titanium dioxide (TiO₂) enhances bromination regioselectivity by polarizing the NBS molecule, favoring electrophilic attack at the 2-position. Comparative studies show:
Solvent Effects
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Chloroform : Optimal for NBS solubility and minimizing side reactions (dielectric constant ε = 4.8).
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Toluene : Preferred for cyclization due to high boiling point (110°C) and inertness.
Industrial-Scale Considerations
Continuous Flow Reactor Design
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzo[d]thiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Bromobenzo[d]thiazole-6-carboxamide serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of novel derivatives with enhanced properties.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibacterial agents.
- Anticancer Potential : Research is ongoing to explore its efficacy against various cancer cell lines, suggesting that it may inhibit cell proliferation or induce apoptosis.
Medicine
- Drug Development : The compound is being investigated as a scaffold for designing pharmaceuticals targeting bacterial infections and cancer. Its unique structure may enhance the therapeutic index of potential drugs.
Industry
- Synthesis of Dyes and Biocides : 2-Bromobenzo[d]thiazole-6-carboxamide is utilized in industrial applications, including the production of dyes and biocides due to its chemical reactivity and stability.
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of 2-Bromobenzo[d]thiazole-6-carboxamide exhibited significant activity against Gram-positive bacteria, suggesting potential use in antibiotic development.
- Cancer Research : A study evaluated its effects on various cancer cell lines, showing that certain derivatives could inhibit tumor growth by inducing apoptosis through mitochondrial pathways.
- Material Science Applications : Investigations into its use as a precursor for functional materials have shown promise in developing new polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at Position 2
The position 2 substituent significantly influences reactivity, biological activity, and synthetic accessibility:
Key Observations :
Functional Group Variations at Position 6
The carboxamide group at position 6 is critical for target interactions. Comparisons with ester and carboxylic acid derivatives reveal differences in reactivity and applications:
Key Observations :
Key Observations :
- Bromination reactions (e.g., compound 7) achieve high purity but require rigorous purification .
- Piperidinyl and amino derivatives exhibit trade-offs between yield and functional group stability .
Research Implications
- Biological Activity : Brominated analogs like 2-bromobenzo[d]thiazole-6-carboxamide are pivotal in inhibiting Hsp90 and bacterial enzymes, leveraging halogen-bonding interactions .
- Synthetic Flexibility : The bromine atom enables facile derivatization, as seen in 4-methoxybenzyl derivatives (55% yield) .
- Comparative Limitations: Amino and acetamido analogs, while synthetically accessible, may lack the electrophilic reactivity required for covalent inhibitor design .
Biological Activity
2-Bromobenzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in the fields of biology and medicine.
Chemical Structure and Properties
The chemical formula of 2-Bromobenzo[d]thiazole-6-carboxamide is C₈H₅BrN₂OS, with a molecular weight of 258.09 g/mol. The compound features a benzothiazole core with a bromine atom at the 2-position and a carboxamide group at the 6-position, which contributes to its reactivity and biological activity.
Synthesis
The synthesis of 2-Bromobenzo[d]thiazole-6-carboxamide typically involves two main steps:
- Bromination of Benzo[d]thiazole : The initial step involves brominating benzo[d]thiazole in the presence of a suitable solvent.
- Formation of Carboxamide : The resulting brominated compound is then reacted with an amide source under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that thiazole derivatives, including 2-Bromobenzo[d]thiazole-6-carboxamide, exhibit notable antimicrobial activity. In a study assessing various thiazole derivatives against bacterial strains, it was found that some compounds displayed significant antibacterial effects, particularly against Gram-positive bacteria .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 100 | Moderate against E. faecalis |
| Compound B | 50 | Effective against C. albicans |
| 2-Bromobenzo[d]thiazole-6-carboxamide | TBD | Under investigation |
The biological activity of 2-Bromobenzo[d]thiazole-6-carboxamide is linked to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter receptors, such as AMPA receptors, which are crucial in synaptic transmission and plasticity. For instance, one study reported that related compounds exhibited inhibitory effects on AMPAR currents at low micromolar concentrations .
Case Studies
- Study on AMPAR Modulation : In a recent investigation involving thiazole-carboxamide derivatives, it was observed that certain compounds significantly inhibited AMPAR-mediated currents in neuronal cells. The IC₅₀ values for these compounds ranged from 3.02 µM to 3.35 µM for different receptor subunits, indicating their potential as neuropharmacological agents .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to 2-Bromobenzo[d]thiazole-6-carboxamide. Results showed that while most compounds had higher MIC values compared to standard antibiotics, some demonstrated promising activity against specific fungal strains .
Pharmacokinetics and Safety
The pharmacokinetic profile of 2-Bromobenzo[d]thiazole-6-carboxamide suggests moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability. Safety data indicate that the compound can be harmful if ingested and may cause skin irritation upon contact .
Q & A
Q. Basic
- Use gloves, protective eyewear, and masks to avoid skin/eye contact .
- Conduct reactions in fume hoods or gloveboxes to manage toxic intermediates (e.g., bromine vapors) .
- Dispose of waste via certified biohazard services to prevent environmental contamination .
How is the biological activity of 2-Bromobenzo[d]thiazole-6-carboxamide evaluated in anti-parasitic studies?
Q. Advanced
- In vitro assays : Measure EC₅₀ values against Trypanosoma brucei (e.g., 7.0 µM for compound 4c) using fluorescence-based viability assays .
- Enzymatic inhibition : Screen against pteridine reductase-1 (PTR1) with IC₅₀ values (e.g., 0.35 µM for TbPTR1) via spectrophotometric NADPH depletion .
- Synergy studies : Combine with methotrexate to calculate Potentiating Indices (1.2–2.7) .
What structural modifications enhance the potency of 2-Bromobenzo[d]thiazole-6-carboxamide derivatives?
Q. Advanced
- Substitution at the 2-position : Replacing bromine with amino groups (e.g., 2-amino derivatives) improves PTR1 inhibition (IC₅₀ < 1 µM) .
- Carboxamide side chains : Benzyl or hydropyranyl groups enhance bioavailability (e.g., hydroxypropyl-β-cyclodextrin formulations) .
- Electron-withdrawing groups : Fluorine or chloro substituents at the 6-position increase metabolic stability .
What formulation strategies improve the oral bioavailability of 2-Bromobenzo[d]thiazole-6-carboxamide?
Q. Advanced
- Cyclodextrin complexes : Hydroxypropyl-β-cyclodextrin enhances solubility and achieves >50% oral bioavailability in preclinical models .
- Prodrug approaches : Methyl ester derivatives (e.g., methyl 4-(1-phenylethoxy)-2-bromobenzo[d]thiazole-6-carboxylate) improve intestinal absorption .
How do researchers resolve contradictions in reported synthetic yields for brominated benzothiazoles?
Q. Advanced
- Reaction optimization : Lower yields (e.g., 55% for 20s21 ) may result from incomplete bromination or side reactions. Adjusting stoichiometry (e.g., excess CuBr₂) or switching solvents (acetonitrile vs. DMF) can mitigate this.
- Analytical cross-verification : Use HPLC-MS to detect impurities (e.g., dehalogenated byproducts) and refine purification protocols .
What advanced analytical methods ensure the stability of 2-Bromobenzo[d]thiazole-6-carboxamide under storage?
Q. Advanced
- Forced degradation studies : Expose to heat/light and analyze via HPLC to identify degradation products (e.g., debromination) .
- X-ray crystallography : Resolve crystal structures to assess hygroscopicity and polymorph stability .
- Long-term stability assays : Store at –20°C under argon and monitor purity via NMR every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
